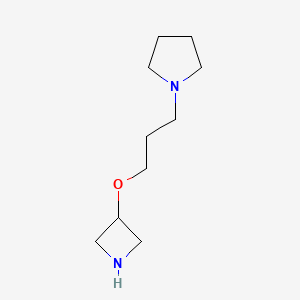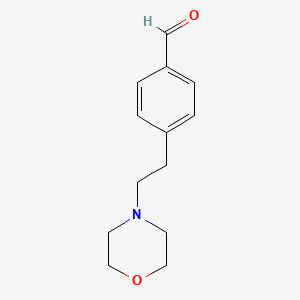
1-(3-(Azetidin-3-yloxy)propyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Azetidin-3-yloxy)propyl)pyrrolidine is a compound that features both azetidine and pyrrolidine rings. These structures are known for their significant roles in medicinal chemistry due to their unique properties and biological activities . The azetidine ring, a four-membered nitrogen-containing heterocycle, is known for its ring strain and reactivity, while the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is widely used in drug discovery .
Métodos De Preparación
The synthesis of 1-(3-(Azetidin-3-yloxy)propyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of azetidine with a suitable propylating agent to form the azetidin-3-yloxypropyl intermediate, which is then reacted with pyrrolidine under appropriate conditions . Industrial production methods often involve bulk manufacturing and custom synthesis to ensure the compound’s availability for research and development .
Análisis De Reacciones Químicas
1-(3-(Azetidin-3-yloxy)propyl)pyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(3-(Azetidin-3-yloxy)propyl)pyrrolidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its role as a scaffold for drug development. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in medicinal chemistry .
Mecanismo De Acción
The mechanism of action of 1-(3-(Azetidin-3-yloxy)propyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The azetidine ring’s ring strain and reactivity contribute to its ability to form stable complexes with biological molecules. The pyrrolidine ring’s non-planarity and stereogenicity enhance its binding affinity and selectivity for enantioselective proteins .
Comparación Con Compuestos Similares
1-(3-(Azetidin-3-yloxy)propyl)pyrrolidine can be compared with other similar compounds, such as azetidine and pyrrolidine derivatives. These compounds share similar structural features but differ in their biological activities and applications. For example, azetidine derivatives are known for their use in antibiotics, while pyrrolidine derivatives are widely used in drug discovery for various therapeutic areas .
Propiedades
Fórmula molecular |
C10H20N2O |
|---|---|
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
1-[3-(azetidin-3-yloxy)propyl]pyrrolidine |
InChI |
InChI=1S/C10H20N2O/c1-2-5-12(4-1)6-3-7-13-10-8-11-9-10/h10-11H,1-9H2 |
Clave InChI |
NIEUDMDBGRXROV-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCCOC2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole](/img/structure/B13635009.png)
![4-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B13635015.png)





![N7-Propylpyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B13635051.png)



